molecular formula C12H20N2S B14780764 [(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine

[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine

Cat. No.: B14780764
M. Wt: 224.37 g/mol
InChI Key: AMNYAHNHKFYZOU-UHFFFAOYSA-N
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Description

[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine is an organic compound with a complex structure that includes an amino group, a phenylsulfanyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl compound with a suitable halide to form the phenylsulfanyl intermediate.

    Introduction of the Amino Group: The intermediate is then reacted with an amine source under controlled conditions to introduce the amino group.

    Dimethylation: The final step involves the dimethylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The amino and phenylsulfanyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3R)-3-amino-4-(phenylsulfanyl)butyl]amine
  • [(3R)-3-amino-4-(phenylsulfanyl)butyl]ethylamine
  • [(3R)-3-amino-4-(phenylsulfanyl)butyl]propylamine

Uniqueness

[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine is unique due to the presence of both the phenylsulfanyl and dimethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

1-N,1-N-dimethyl-4-phenylsulfanylbutane-1,3-diamine

InChI

InChI=1S/C12H20N2S/c1-14(2)9-8-11(13)10-15-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3

InChI Key

AMNYAHNHKFYZOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)N

Origin of Product

United States

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